While specific chemical reactions involving Modoflaner are not extensively documented in the literature, it can be inferred that its action mechanism may involve interactions with biological targets such as neurotransmitter receptors. The compound's design suggests it may undergo hydrolysis or other transformations in biological systems to exert its antiparasitic effects. Furthermore, its stability under various conditions would be critical for its efficacy as a veterinary treatment .
Modoflaner is believed to act through allosteric regulation of gamma-aminobutyric acid-gated chloride channels. This mechanism suggests that Modoflaner enhances the inhibitory effects of gamma-aminobutyric acid, leading to increased chloride ion influx into the target organisms, ultimately causing paralysis and death of the parasites . This mode of action aligns with other known antiparasitic agents that target similar pathways.
These properties indicate that Modoflaner has significant fluorine content, which often enhances biological activity and stability.
Modoflaner is primarily utilized in research settings focused on veterinary medicine. Its effectiveness against ectoparasites makes it a candidate for further studies aimed at developing new treatments for parasitic infections in animals. Additionally, due to its structural characteristics, there may be potential applications in agricultural pest control, although regulatory approvals are still pending for broader use in this area .
Modoflaner (C~23~H~10~F~12~IN~3~O~2~) represents a significant advancement in the meta-diamide insecticide class, characterized by its unique isophenylamide backbone and polyhalogenated architecture. Recent innovations have focused on optimizing the central diamide scaffold through fragment-based molecular design. A pivotal approach involves the strategic replacement of the trifluoromethyl group in lead compounds like broflanilide with sulfur-containing pharmacophores, leveraging the enhanced bioactivity of sulfide/sulfoxide derivatives. This bioisosteric replacement strategy enables precise modulation of electronic properties while maintaining optimal steric orientation for target binding [3].
Key synthetic breakthroughs employ phase-transfer catalysis in heterocyclic ring formation, as demonstrated in the preparation of intermediate 6a-bromo-2-(substitutedthio)-4-(perfluoropropan-2-yl)aniline. Researchers achieved significantly improved yields (≥85%) using a two-phase ethyl acetate/water system with tetrabutylammonium hydrogen sulfate as catalyst, overcoming previous limitations in nucleophilic aromatic substitution reactions under anhydrous conditions. This method facilitates the introduction of critical halogen atoms at ortho-positions relative to the aniline nitrogen—a structural imperative for GABA receptor binding affinity [3].
Nucleophilic initiation systems represent another innovation, particularly for constructing the fluorinated benzamide moiety. Potassium iodide-mediated coupling in acetonitrile solvent enables efficient amide bond formation between 2-fluoro-3-(N-methylbenzamido)benzoic acid and perfluorinated anilines at ambient temperatures (25-40°C), avoiding traditional cryogenic conditions (-70°C) that required strong bases like lithium diisopropylamide. This methodological advance substantially improves operational safety and reduces manufacturing costs while maintaining reaction yields >90% [3] [10].
For the critical bromination step, electrophilic substitution using N-bromosuccinimide (NBS, 1.1 equiv) with potassium carbonate (2.5 equiv) under reflux conditions enables regioselective functionalization at the 6-position of the benzene ring. This addresses the steric hindrance challenges posed by the neighboring perfluoroisopropyl group, achieving complete conversion within 3 hours—a marked improvement over previous methods that required stoichiometric Lewis acid catalysts [3].
Table 1: Novel Synthetic Pathways for Meta-Diamide Core Structure
Synthetic Step | Innovative Approach | Reaction Conditions | Yield Improvement |
---|---|---|---|
Nucleophilic Substitution | Phase-transfer catalysis (TBA-HS) | EA/H~2~O biphasic system, 12h reflux | 85-92% vs. <30% |
Amide Coupling | KI-initiated nucleophilic substitution | CH~3~CN, 40°C, 6h | >90% vs. 65-70% |
Regioselective Bromination | NBS/K~2~CO~3~ electrophilic substitution | DCM, reflux, 3h | Quantitative |
Sulfur Oxidation | Controlled mCPBA oxidation | RT for sulfoxides; reflux for sulfones | 80-95% |
Structural optimization of Modoflaner has focused on systematic modifications of its isophenylamide pharmacophore to maximize GABA receptor binding while overcoming cross-resistance. Bioisosteric replacement of the left-hand phenyl ring with pyridine heterocycles (e.g., isonicotinamide) significantly enhances acaricidal activity against Tetranychus cinnabarinus, with reported lethality reaching 100% at 10 mg/L—surpassing the performance of lead compound cyproflanilide. The nitrogen atom's position in the pyridine ring proves critical, with meta-orientation (3-pyridyl) yielding superior bioactivity compared to ortho- and para-substituted analogs due to optimized hydrogen bonding with Glu204 residue in the GABA receptor binding pocket [10].
The electronic tuning of substituents on the central benzene ring directly influences insecticidal potency. Introducing strong electron-withdrawing groups at the 2- and 6-positions—particularly bromine (σ~p~ = 0.23) combined with fluorine (σ~p~ = 0.06)—generates a synergistic effect that enhances electrophilic character while maintaining optimal log P values (3.5-4.0). This electronic profile facilitates penetration through the insect cuticle and strengthens π-stacking interactions with Phe184 in the RDL GABA receptor subunit. Structure-activity relationship (SAR) analyses confirm that derivatives with R~1~ = CH~3~ and R~2~ = Br exhibit 100% lethality against Aphis craccivora at 500 mg/L, outperforming non-halogenated analogs by 2.3-fold [3] [9].
Sulfur oxidation state dramatically modulates biological activity, as evidenced by the superior performance of sulfoxide derivatives (e.g., compound C-3) compared to thioethers and sulfones. The chiral sulfoxide moiety (S=O) in Modoflaner analogs acts as a hydrogen bond acceptor, forming a critical interaction with Ser185 in the GABA receptor. This configuration achieves 100% lethality against Plutella xylostella at 0.625 mg/L—a 60-fold enhancement over the corresponding sulfide precursor. The oxidation process requires precise control, with mCPBA (1.1 equiv) in dichloromethane at 0°C providing optimal selectivity for sulfoxide formation without over-oxidation [3].
Table 2: Bioactivity Optimization Through Structural Modification
Structural Element | Optimal Group | Biological Impact | Molecular Target Interaction |
---|---|---|---|
Heterocyclic Replacement | 3-Pyridyl (isonicotinamide) | 100% lethality vs. T. cinnabarinus at 10 mg/L | Hydrogen bonding with Glu204 |
Left-Side Substituent (R~1~) | CH~3~ (methyl) | Enhanced lethality vs. A. craccivora | Hydrophobic interaction with Leu218 |
Right-Side Substituent (R~2~) | Br (bromine) | 100% activity at 500 mg/L vs. A. craccivora | Halogen bonding with Phe184 backbone |
Sulfur Oxidation State | Sulfoxide (S=O) | 100% lethality vs. P. xylostella at 0.625 mg/L | Hydrogen bonding with Ser185 |
The manufacturing scale-up of Modoflaner confronts significant challenges in perfluorinated intermediate synthesis, particularly regarding the introduction of the perfluoroisopropyl group. The low nucleophilicity of perfluorinated ketones necessitates specialized conditions for reductive amination, including high-pressure hydrogenation (50-100 bar H~2~) with platinum-rhenium bimetallic catalysts at 80-100°C. These harsh conditions accelerate catalyst deactivation through fluoride leaching, requiring frequent catalyst regeneration cycles that reduce overall process efficiency. Recent advances demonstrate that microfluidic hydrogenation systems with Pd/C catalysts achieve 92% conversion at lower pressures (20 bar), minimizing defluorination side reactions to <3% [5] [7].
Stereoselective oxidation of thioethers to sulfoxides presents another scalability bottleneck due to over-oxidation sensitivity. The electron-deficient trifluoromethyl and trifluoroethyl substituents resist conventional mCPBA oxidation, necessitating cryogenic conditions (-10°C) with 5 equivalents of H~2~O~2~ in trifluoroacetic acid. This protocol yields only 29% of the desired sulfoxide (compound C-3) while generating significant peracid waste. Alternative enzymatic oxidation using Aspergillus terreus monooxygenases shows promise in pilot studies, achieving 85% conversion at 25°C with excellent stereoselectivity (ee >98%), though enzyme immobilization is required for cost-effective catalyst recycling [3] [7].
Purification complexities arise from structurally similar fluorinated byproducts that co-elute during standard silica gel chromatography. The presence of regioisomeric brominated impurities (e.g., 4-bromo vs. 6-bromo derivatives) with ∆R~f~ < 0.02 necessitates specialized separation techniques. Industrial solutions employ supercritical fluid chromatography (SFC) with CO~2~/ethanol mobile phases and hexafluorobenzene-functionalized silica stationary phases, leveraging fluorine-fluorine interactions for baseline separation. This approach achieves >99.5% chemical purity while reducing solvent consumption by 80% compared to traditional HPLC purification [3] [5].
Table 3: Scalability Solutions for Fluorinated Intermediate Processing
Synthetic Challenge | Industrial Solution | Technical Parameters | Process Benefit |
---|---|---|---|
Perfluorinated Amination | Microfluidic hydrogenation | 20 bar H~2~, Pd/C, 70°C, residence time 8 min | 92% yield, defluorination <3% |
Sulfoxide Formation | Biocatalytic oxidation | A. terreus MO, 25°C, pH 7.5, 12h | 85% conversion, ee >98% |
Fluorinated Byproduct Removal | SFC on F~6~-functionalized silica | CO~2~/EtOH (85:15), 100 bar, 25°C | >99.5% purity, 80% solvent reduction |
Fluorine Handling | Continuous-flow synthesis | PTFE-lined reactors, −10°C to 150°C operational range | Eliminates HF corrosion issues |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1